3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis for Antimicrobial Activity : Farghaly and Hassaneen (2013) synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, closely related to the compound , and evaluated their antimicrobial activities. These compounds exhibited excellent activity against various microorganisms, showcasing their potential in antimicrobial applications (Farghaly & Hassaneen, 2013).
Antibacterial Properties : Verbitskiy et al. (2016) synthesized a series of 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines using microwave-assisted techniques. These compounds showed significant in vitro antibacterial activity against Mycobacterium tuberculosis and other gram-negative bacteria, indicating their potential as antibacterial agents (Verbitskiy et al., 2016).
Broad Spectrum Antimicrobial Activity : Kumara et al. (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and evaluated their antimicrobial activities. These compounds demonstrated varied and modest activities against bacteria and fungi, suggesting their potential in developing broad-spectrum antimicrobial agents (Kumara et al., 2013).
Anticancer Applications
Tubulin Inhibition Mechanism : Zhang et al. (2007) synthesized a series of triazolopyrimidines as anticancer agents. These compounds showed a unique mechanism of action, promoting tubulin polymerization while not binding competitively with paclitaxel. They were able to overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in animal models (Zhang et al., 2007).
Antitumor Activities : Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which were used to create pyrazoles and pyrimidines with triazolopyrimidine moieties. These compounds were evaluated for their antitumor and antimicrobial activities, showing inhibition effects comparable to standard drugs in certain cancer cell lines (Riyadh, 2011).
Anticancer Screening : Holla et al. (2001) synthesized a series of triazolo[3,4-b]-1,3,4-thiadiazines with antibacterial and anticancer properties. Some compounds showed significant anticancer activities against various cancer cell lines in preliminary screening studies (Holla et al., 2001).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN5O/c18-12-3-7-14(8-4-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-1-5-13(19)6-2-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSUTALKKZGRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.